
1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This specific compound is characterized by the presence of a methyl group at the first position, a methylthio group at the fifth position, and an aldehyde group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C . Another method involves the use of multicomponent reactions (MCRs), which are efficient and provide high yields .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed:
Oxidation: 1-Methyl-5-(methylthio)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Methyl-5-(methylthio)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methylthio group can participate in redox reactions, influencing the compound’s reactivity and stability. The pyrrole ring provides aromatic stability and can interact with various molecular targets through π-π stacking and hydrogen bonding .
Comparación Con Compuestos Similares
1-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the methylthio group, resulting in different reactivity and applications.
5-Methylthio-1H-pyrrole-2-carbaldehyde: Lacks the methyl group at the first position, affecting its chemical properties and biological activity.
Uniqueness: 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the methyl and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and a wide range of applications in various fields .
Propiedades
Fórmula molecular |
C7H9NOS |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
1-methyl-5-methylsulfanylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-8-6(5-9)3-4-7(8)10-2/h3-5H,1-2H3 |
Clave InChI |
OFEKQVWXFQJXRI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=C1SC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



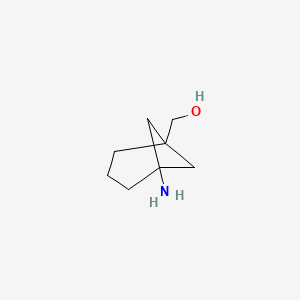
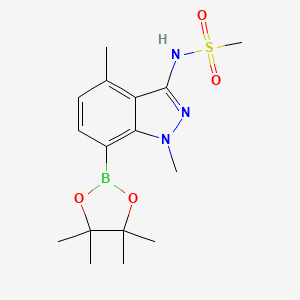
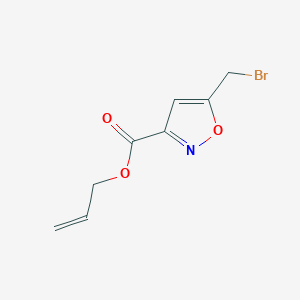
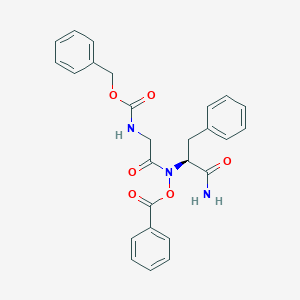
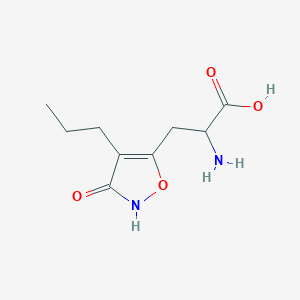
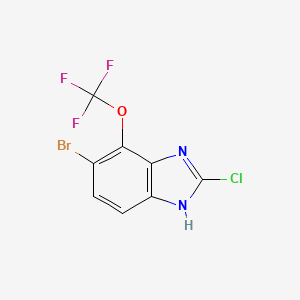
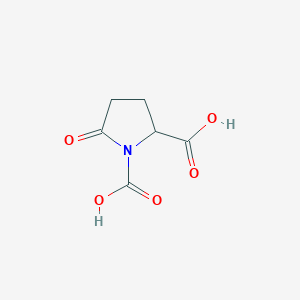
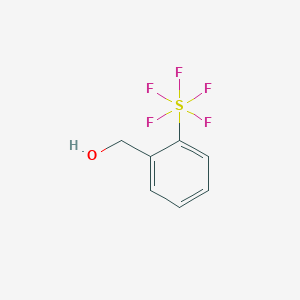
![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)
![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)
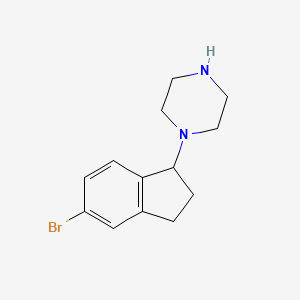

![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
